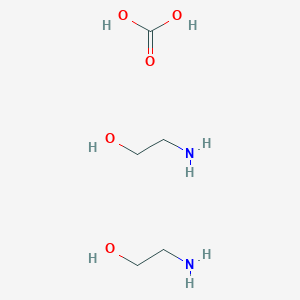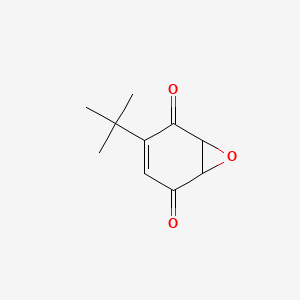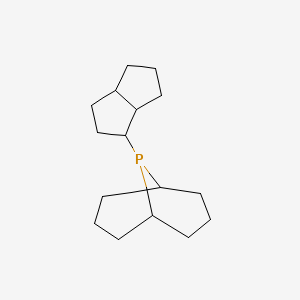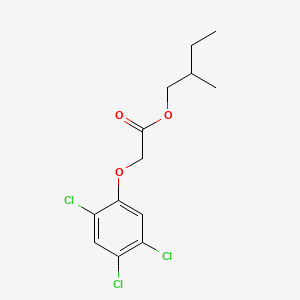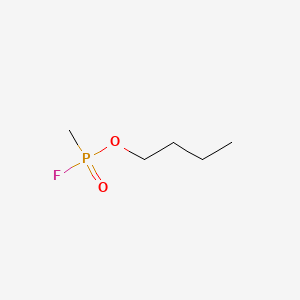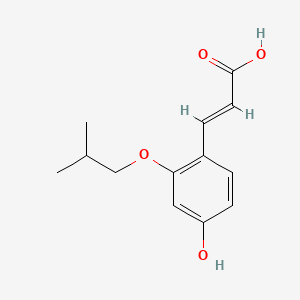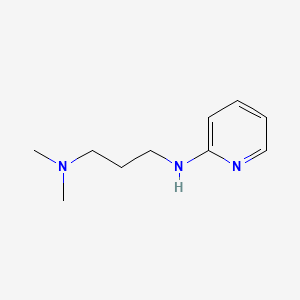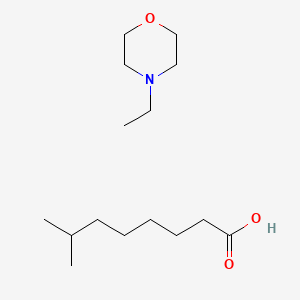
Einecs 298-617-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine involves the reaction of citric acid (1,2,3-Propanetricarboxylic acid, 2-hydroxy-) with ethanolamine. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where citric acid and ethanolamine are combined under optimized conditions. The reaction mixture is then purified through various techniques such as crystallization or distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine has various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with other amines: These compounds have similar structures but differ in the amine component.
Citric acid derivatives: Compounds derived from citric acid with different substituents.
Uniqueness
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine is unique due to its specific combination of citric acid and ethanolamine, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in various fields .
Propiedades
Número CAS |
93820-38-3 |
|---|---|
Fórmula molecular |
C15H31NO3 |
Peso molecular |
273.41 g/mol |
Nombre IUPAC |
4-ethylmorpholine;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C6H13NO/c1-8(2)6-4-3-5-7-9(10)11;1-2-7-3-5-8-6-4-7/h8H,3-7H2,1-2H3,(H,10,11);2-6H2,1H3 |
Clave InChI |
SVEQKPCITHIBLK-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCOCC1.CC(C)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





